molecular formula C10H17NO3 B13306782 2-(Aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid

2-(Aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid

Katalognummer: B13306782
Molekulargewicht: 199.25 g/mol
InChI-Schlüssel: NRXQYPBHVXVQIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid ( 1497787-90-2) is a high-value chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a spirocyclic scaffold—a rigid three-dimensional structure that incorporates both a carboxylic acid and an aminomethyl functional group. This unique architecture, with its 7-oxa heterocycle and strategically placed, reactive handles (Molecular Formula: C 10 H 17 NO 3 , Molecular Weight: 199.250 g/mol) , makes it a versatile precursor for constructing more complex molecules. Spirocyclic scaffolds of this type are extensively investigated for their potential in developing novel therapeutic agents. Related spirocyclic compounds are cited in patent literature as key intermediates in the synthesis of Fumagillol-derived spirocyclic compounds, which are studied as inhibitors of MetAP2 (methionine aminopeptidase 2) . Inhibition of MetAP2 is a recognized research pathway with potential implications for targeting obesity and cancer . The distinct spatial orientation of this scaffold can enhance binding affinity and selectivity towards biological targets, while also improving pharmacokinetic properties. As such, this compound is primarily used by researchers in pharmaceutical companies, universities, and biotech firms as an advanced intermediate for the synthesis of potential drug candidates. This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the safety data sheet prior to use and observe all relevant laboratory safety protocols.

Eigenschaften

Molekularformel

C10H17NO3

Molekulargewicht

199.25 g/mol

IUPAC-Name

2-(aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid

InChI

InChI=1S/C10H17NO3/c11-7-10(8(12)13)5-9(6-10)1-3-14-4-2-9/h1-7,11H2,(H,12,13)

InChI-Schlüssel

NRXQYPBHVXVQIS-UHFFFAOYSA-N

Kanonische SMILES

C1COCCC12CC(C2)(CN)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 2-(Aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid typically proceeds via multi-step sequences involving:

  • Construction of the spirocyclic oxetane ring system
  • Introduction of the aminomethyl substituent
  • Functional group transformations to install or reveal the carboxylic acid moiety

Key synthetic steps include intramolecular cyclization (etherification), selective halogenation, nucleophilic substitution, and protection/deprotection sequences.

Intramolecular Etherification and Spirocyclization

A critical step in the synthesis is the formation of the oxaspiro ring through intramolecular cyclization. This is often achieved by:

  • Starting from a suitable diol or hydroxyhalide precursor
  • Conversion of one hydroxyl group into a good leaving group (e.g., bromide or iodide)
  • Treatment with a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) to promote intramolecular nucleophilic substitution, forming the oxetane ring with inversion of stereochemistry at the benzylic center

This method is supported by literature where selective synthesis of acetoxybromides from 1,3-diols followed by base-induced cyclization affords oxetane rings with stereochemical control.

Halogenation and Functional Group Manipulation

Selective halogenation (iodination or bromination) of precursors bearing hydroxy groups is employed to introduce leaving groups for subsequent cyclization. For example:

  • Treatment of hydroxy precursors with iodine (I2) in the presence of sodium bicarbonate (NaHCO3) under controlled temperature conditions yields iodomethyl intermediates with high yields (up to 91%).
  • These halides are then subjected to nucleophilic substitution or elimination to form the spirocyclic oxetane core.

Aminomethyl Group Introduction

The aminomethyl substituent at the 2-position is typically introduced via:

  • Reductive amination of aldehyde or ketone intermediates derived from the spirocyclic framework
  • Alternatively, nucleophilic displacement of halides by amine nucleophiles under mild conditions

Protection of the amine as a tert-butoxycarbonyl (Boc) derivative is common during synthesis to prevent side reactions and allow for selective deprotection at later stages.

Carboxylic Acid Functionalization

The carboxylic acid group can be introduced or revealed by:

  • Hydrolysis of ester precursors such as methyl 2-(aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylate under acidic or basic conditions
  • Direct oxidation of aldehyde intermediates or via carboxylation reactions

Methyl esters are often used as stable intermediates during synthesis, with final conversion to the free acid performed as the last step.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome/Yield Notes
1 Halogenation Iodine (I2), NaHCO3, CH3CN, 0 °C to RT 7-(Iodomethyl)-6-oxaspiro[3.5]nonane, 91% yield Formation of iodomethyl intermediate
2 Intramolecular cyclization NaH, THF, room temperature Spirocyclic oxetane ring closure Stereoselective ring closure with inversion
3 Aminomethyl introduction Reductive amination or nucleophilic substitution Installation of aminomethyl group Use of protected amines (e.g., Boc) for selectivity
4 Ester hydrolysis Acidic or basic hydrolysis Conversion to carboxylic acid Final deprotection step

Spectroscopic and Analytical Data Supporting Synthesis

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR spectra show characteristic multiplets and doublets corresponding to the spirocyclic protons and aminomethyl substituent.
    • ^13C NMR confirms the presence of oxetane carbons and carboxyl carbons.
  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with the expected molecular formula.
  • Chromatographic Purification:

    • Products are purified by distillation or chromatography to achieve high purity.

Comprehensive Research Findings and Literature Corroboration

  • The described preparation methods align with recent advances in spirocyclic oxetane synthesis, where intramolecular etherification and halide-mediated cyclization are key steps.
  • The use of mild bases and controlled halogenation conditions ensures high yields and stereochemical fidelity.
  • Protection strategies for amines and carboxylic acids are essential for multi-step synthesis, as evidenced by tert-butoxycarbonyl (Boc) protected intermediates.
  • The synthetic approach is versatile, allowing for derivative modification and potential application in medicinal chemistry due to the unique spirocyclic scaffold.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group can yield imines or nitriles, while reduction of the carboxylic acid group can produce alcohols or aldehydes .

Wissenschaftliche Forschungsanwendungen

2-(Aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-(Aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, while the carboxylic acid group can participate in acid-base reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

a) 2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic Acid Hydrochloride
  • Molecular Formula : C₁₀H₁₃ClN₂O₂
  • Molecular Weight : 228.68
  • Key Features: Hydrochloride salt form of a related spirocyclic amino acid. The aminomethyl group is protonated, enhancing solubility in aqueous media.
  • Differentiator : The presence of Cl⁻ in the hydrochloride salt alters physicochemical properties compared to the free carboxylic acid form .
b) 7-Oxaspiro[3.5]nonane-7-carboxylic Acid
  • Molecular Formula : C₉H₁₄O₃
  • Molecular Weight : 170.21
  • Differentiator : Simpler structure with fewer functional groups, likely leading to lower solubility in polar solvents .
c) 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid
  • Molecular Formula: C₈H₁₃NO₃
  • Molecular Weight : 171.19
  • Differentiator: Demonstrated improved water solubility and reduced toxicity in Bupivacaine analogs compared to non-aza spiro derivatives .
d) 2-Cyano-7-oxaspiro[3.5]nonane-2-carboxylic Acid
  • Molecular Formula: C₁₀H₁₃NO₃
  • Molecular Weight : 195.22
  • Differentiator: The cyano group may hinder interactions with enzymes or receptors compared to the aminomethyl substituent .

Pharmacological and Physicochemical Properties

Compound Name Molecular Weight Key Functional Groups Solubility Toxicity Profile Notable Applications
Target Compound ~185.22* Aminomethyl, Carboxylic Acid Moderate (polar) Under investigation Drug design for CNS targets
2-Amino-7-oxaspiro HCl 228.68 Amino (protonated), Carboxylic Acid High (aqueous) Likely low Building block for peptides
7-Oxaspiro-7-carboxylic Acid 170.21 Carboxylic Acid Low (non-polar) Not reported Intermediate in organic synthesis
7-Oxa-2-azaspiro-1-carboxylic Acid 171.19 Aza, Carboxylic Acid High 5x lower than Bupivacaine Anesthetic analogs
2-Cyano-7-oxaspiro 195.22 Cyano, Carboxylic Acid Low Potential irritant Specialty chemical synthesis

*Estimated based on structural similarity.

Biologische Aktivität

2-(Aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid, also known by its CAS number 1497787-90-2, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a spirocyclic structure that contributes to its biological properties. Its molecular formula is C10H17NO3C_{10}H_{17}NO_3 with a molecular weight of 199.25 g/mol. The presence of an amino group and a carboxylic acid functional group suggests potential interactions with biological targets.

Pharmacological Properties

Research indicates that 2-(Aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid exhibits various pharmacological activities, primarily in the following areas:

  • Neuropharmacology : Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
  • Antimicrobial Activity : Some derivatives of spiro compounds have shown antimicrobial properties, indicating that this compound may possess similar effects.
  • Enzyme Inhibition : It is hypothesized that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets remain to be elucidated.

The exact mechanisms through which 2-(Aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid exerts its effects are still under investigation. However, the following mechanisms are proposed based on structural analogs:

  • Receptor Modulation : The amino group may facilitate binding to specific receptors, influencing signaling pathways.
  • Metabolic Pathway Interference : The carboxylic acid moiety could participate in metabolic reactions, altering the activity of metabolic enzymes.

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of spiro compounds similar to 2-(Aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid in animal models of neurodegeneration. Results indicated a reduction in neuronal death and improved cognitive function markers (Study Reference: ).
  • Antimicrobial Testing : In vitro tests demonstrated that certain spiro compounds exhibit significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating infections (Study Reference: ).

Data Table

PropertyValue
CAS Number1497787-90-2
Molecular FormulaC10H17NO3
Molecular Weight199.25 g/mol
Purity>95%
Potential ActivitiesNeuropharmacology, Antimicrobial

Q & A

Q. What are the common synthetic routes for 2-(Aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid, and what challenges arise due to its spirocyclic structure?

The synthesis typically involves cyclization strategies to form the spirocyclic core. For example, intermediates like ethyl (E/Z)-[2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate undergo acid-catalyzed cyclization, followed by functionalization to introduce the aminomethyl and carboxylic acid groups . Challenges include controlling regioselectivity during cyclization and maintaining stereochemical integrity due to the strained spirocyclic system. Optimization of reaction conditions (e.g., inert atmospheres, temperature gradients) is critical to avoid side reactions and improve yields .

Q. How can researchers characterize the structural features of this compound?

Advanced techniques such as X-ray crystallography and NMR spectroscopy are essential. The spirocyclic structure produces distinct splitting patterns in 1^1H NMR due to restricted rotation, while 13^{13}C NMR identifies carbonyl and sp3^3-hybridized carbons. Mass spectrometry (HRMS) confirms molecular weight, and IR spectroscopy verifies functional groups like the carboxylic acid (-COOH) and amine (-NH2_2) .

Q. What preliminary biological activities have been reported for this compound?

The compound’s spirocyclic framework and functional groups enable interactions with enzymes and receptors. Studies suggest it acts as a bioisostere for pipecolic acid derivatives, potentially modulating metabolic pathways or enzyme activity. Initial assays might focus on binding affinity to targets like proteases or kinases using fluorescence polarization or surface plasmon resonance (SPR) .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

Systematic screening of catalysts (e.g., Lewis acids), solvents (polar aprotic vs. non-polar), and temperature (50–100°C) is recommended. Continuous flow reactors improve scalability by enhancing heat/mass transfer, while advanced purification (e.g., preparative HPLC) ensures high purity. Computational tools (e.g., DFT calculations) can predict transition states to guide optimization .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or impurity profiles. Researchers should:

  • Validate compound purity via HPLC and elemental analysis.
  • Replicate assays under standardized conditions (e.g., fixed ATP concentrations for kinase assays).
  • Use orthogonal methods (e.g., ITC for binding thermodynamics alongside SPR kinetics) .

Q. How does the aminomethyl group influence the compound’s interaction with biological targets compared to analogs?

The aminomethyl group enhances hydrogen-bonding and ionic interactions, potentially increasing target affinity. Comparative studies with analogs (e.g., 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid) using molecular docking or alanine scanning mutagenesis can identify critical binding residues. Pharmacophore modeling may reveal steric/electronic contributions .

Q. What computational methods predict the compound’s stability in physiological environments?

Molecular dynamics (MD) simulations assess conformational stability in aqueous or lipid bilayers. Quantum mechanical calculations (e.g., pKa prediction) evaluate pH-dependent ionization of the carboxylic acid and amine groups. Accelerated stability studies (40°C/75% RH) correlate with computational data to guide formulation strategies .

Q. How can derivatives of this compound be designed for selective enzyme inhibition?

Structure-activity relationship (SAR) studies focus on modifying the aminomethyl or carboxylic acid groups. For example:

  • Introducing fluorinated substituents to enhance metabolic stability.
  • Converting the carboxylic acid to an amide for improved membrane permeability. High-throughput screening (HTS) and fragment-based drug design (FBDD) identify lead candidates .

Methodological Considerations

Q. What analytical techniques are critical for assessing purity and stereochemistry?

  • Chiral HPLC : Resolves enantiomers using polysaccharide-based columns.
  • Circular Dichroism (CD) : Confirms absolute configuration.
  • X-ray Crystallography : Provides unambiguous structural assignment .

Q. How should researchers design assays to evaluate metabolic pathway interactions?

Isotopic labeling (e.g., 14^{14}C-carboxylic acid) tracks incorporation into metabolic intermediates. Metabolomic profiling (LC-MS/MS) identifies downstream products in cell lysates. Knockout cell lines (e.g., CRISPR-Cas9) validate target specificity .

Comparative Analysis

Q. How does this compound compare structurally and functionally to 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid?

  • Structural Differences : The aminomethyl group replaces a hydrogen, altering electronic and steric profiles.
  • Functional Impact : Enhanced hydrogen-bonding capacity may improve target engagement compared to the oxygen-containing analog. Bioactivity assays (e.g., IC50_{50} comparisons) quantify these differences .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.